Array ( [bid] => 12232014 ) Buy racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

Catalog No.
S12697986
CAS No.
M.F
C22H24Cl2N2O5
M. Wt
467.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-...

Product Name

racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

IUPAC Name

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.3 g/mol

InChI

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)

InChI Key

RXCVUHMIWHRLDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC

Racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound characterized by a complex molecular structure. It belongs to the class of substituted dihydroisoquinolinone compounds, which are known for their diverse biological activities. The compound has a molecular formula of C28H28Cl2N2O5 and a molar mass of approximately 543.44 g/mol. Its structural uniqueness arises from the presence of multiple functional groups, including dichloro, methoxy, and oxetan moieties, which contribute to its potential pharmacological properties .

The chemical reactivity of racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one can be attributed to its functional groups. For instance:

  • Nucleophilic Substitution: The dichloro groups can undergo nucleophilic substitution reactions under appropriate conditions.
  • Esterification: The methoxy groups may participate in esterification reactions with acids.
  • Reduction Reactions: The ketone functionalities in the pyridine ring can be reduced to alcohols or other derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties .

Research indicates that racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one exhibits significant biological activity, particularly as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a protein implicated in various cancers. This inhibition can lead to the suppression of tumor growth and proliferation in certain cancer types . Additionally, its structural features suggest potential interactions with other biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic synthesis techniques:

  • Formation of Dihydroisoquinolinone Core: Initial synthesis may start with the formation of the dihydroisoquinolinone scaffold through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Subsequent steps involve introducing the dichloro and methoxy substituents via nucleophilic substitution reactions.
  • Final Modifications: The oxetan moiety is incorporated through specific coupling reactions that ensure the correct stereochemistry is maintained.

These methods require careful control of reaction conditions to achieve high yields and purity .

Racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one has potential applications in:

  • Pharmaceutical Development: As an EZH2 inhibitor, it may serve as a therapeutic agent for treating various cancers.
  • Research Tool: Its unique structure makes it valuable for studying epigenetic regulation and related pathways in cancer biology.

Interaction studies have highlighted the compound's ability to bind effectively to EZH2, demonstrating a mechanism of action that involves modulation of histone methylation patterns. These interactions are critical for understanding how the compound can influence gene expression and cellular processes associated with tumorigenesis . Further studies are needed to elucidate its full pharmacological profile and potential off-target effects.

Racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one shares structural similarities with several other compounds known for their biological activities:

Compound NameStructural FeaturesBiological Activity
5,8-Dichloro-N-(pyridinylmethyl)-dihydroisoquinolinoneContains dichloro and isoquinoline structureAnticancer activity
7-Bromo-N-(pyridinylmethyl)-dihydroisoquinolinoneSimilar core structure with bromine substitutionAntitumor properties
PF06650833Related EZH2 inhibitor with different substituentsTargeting epigenetic regulation

The uniqueness of racemic 5,8-dichloro compound lies in its specific combination of substituents that enhance its potency and selectivity as an EZH2 inhibitor compared to these similar compounds .

Core Isoquinolinone Scaffold Architecture

The foundational structure of the compound is derived from the 3,4-dihydroisoquinolin-1(2H)-one system, a bicyclic framework comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The ketone group at position 1 introduces planarity to the lactam ring, while the 3,4-dihydro designation indicates saturation at carbons 3 and 4, reducing aromaticity in the nitrogen-containing ring. The scaffold’s rigidity is modulated by the conjugated π-system of the benzene ring and the lactam’s resonance stabilization, which influences both electronic distribution and hydrogen-bonding capacity.

Table 1: Core Scaffold Features

FeatureDescription
Bicyclic SystemBenzene fused to a piperidin-2-one ring
SaturationSingle bonds at C3–C4 (3,4-dihydro designation)
Key Functional GroupsLactam (C1=O), aryl chlorides (C5/C8), and N-methylation (C2 substituent)

Stereochemical Features of the Dihydroisoquinolinone System

The racemic nature of the compound arises from the chiral center at carbon 2 of the dihydroisoquinolinone core, where the pyridinone-methyl substituent introduces asymmetry. The absence of optical activity in the racemic mixture is attributed to equal proportions of (R)- and (S)-enantiomers, which interconvert under physiological conditions due to lactam ring tautomerization. X-ray crystallographic studies of analogous dihydroisoquinolinones reveal that the chair-like conformation of the saturated ring minimizes steric strain between the C2 substituent and the lactam oxygen.

Functional Group Analysis: Chlorination Patterns at C5/C8 Positions

The dichloro substitution at positions 5 and 8 on the benzene ring induces significant electronic effects. Chlorine’s electronegativity withdraws electron density via inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance. The meta relationship between C5 and C8 chlorines creates a dipole moment aligned with the lactam’s carbonyl group, potentially influencing crystal packing and solubility. Comparative studies of mono- versus di-chlorinated isoquinolinones demonstrate that dichlorination increases lipophilicity (logP +0.9) and thermal stability (ΔT_m +15°C).

Oxetane-Methoxy Methyl Substituent Conformational Dynamics

The C7 methoxy(oxetan-3-yl)methyl group introduces a sterically demanding, conformationally flexible substituent. The oxetane ring’s puckering (envelope or twist-boat conformations) and the methoxy group’s rotation create a dynamic equilibrium, as evidenced by low-temperature NMR studies of related oxetane-containing compounds. The oxetane’s ring strain (≈27 kcal/mol) enhances reactivity toward ring-opening reactions, while its polarity (calculated dipole moment: 2.1 D) improves aqueous solubility relative to bulkier tert-butyl groups.

Table 2: Substituent Conformational Parameters

ParameterOxetane-Methoxy Methyl Group
Ring Strain Energy27 kcal/mol
Predominant ConformationEnvelope (C3-O-C2-C1 dihedral: 15°)
Solubility Contribution+1.2 logS (vs. cyclohexyl analog)

Pyridinone Ring Modifications: Methoxy-Methyl-Oxo Interactions

The C2-linked 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl group introduces a hydrogen-bond donor (N–H) and acceptor (C=O) motif. The methoxy group at C4 and methyl at C6 adopt equatorial orientations to minimize 1,3-diaxial interactions, as confirmed by DFT calculations (B3LYP/6-31G*). The oxo group participates in intramolecular hydrogen bonding with the lactam’s N–H (distance: 2.1 Å), stabilizing a planar conformation that enhances π-π stacking with aromatic residues in biological targets.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

466.1062273 g/mol

Monoisotopic Mass

466.1062273 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

Explore Compound Types